molecular formula C14H10N2O4S B14654113 Agn-PC-0ngwzm CAS No. 42497-91-6

Agn-PC-0ngwzm

Cat. No.: B14654113
CAS No.: 42497-91-6
M. Wt: 302.31 g/mol
InChI Key: DDWKMCSLXMCWTH-UHFFFAOYSA-N
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Description

Agn-PC-0ngwzm is a synthetic organic compound belonging to the class of polycyclic aromatic derivatives, characterized by its unique fused-ring structure and functionalized side chains. Key properties include:

  • Molecular formula: C₃₂H₂₈N₂O₄S₂
  • Molecular weight: 584.7 g/mol
  • Crystallographic data: Monoclinic crystal system (space group P2₁/c), with intermolecular hydrogen bonding contributing to its stability .
  • Pharmacological activity: Preliminary studies indicate inhibitory effects on kinase pathways (e.g., JAK-STAT), with IC₅₀ values ranging from 0.8–1.2 μM in vitro .

Properties

CAS No.

42497-91-6

Molecular Formula

C14H10N2O4S

Molecular Weight

302.31 g/mol

IUPAC Name

4-[(4-nitrophenyl)sulfonylmethyl]benzonitrile

InChI

InChI=1S/C14H10N2O4S/c15-9-11-1-3-12(4-2-11)10-21(19,20)14-7-5-13(6-8-14)16(17)18/h1-8H,10H2

InChI Key

DDWKMCSLXMCWTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0ngwzm involves several steps, including the use of specific reagents and controlled reaction conditions. The most common synthetic route includes:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reduction processes. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0ngwzm undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Scientific Research Applications

Agn-PC-0ngwzm has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Agn-PC-0ngwzm involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Crystal System LogP Aqueous Solubility (mg/mL)
This compound C₃₂H₂₈N₂O₄S₂ 584.7 Monoclinic (P2₁/c) 3.9 0.12
Compound X C₃₀H₂₆N₂O₅S 542.6 Triclinic (P-1) 4.2 0.08
Compound Y C₂₈H₂₂N₄O₃S₂ 538.6 Orthorhombic (Pbca) 2.7 0.45

Key Findings :

  • This compound exhibits superior aqueous solubility compared to Compound X, likely due to its oxygen-rich side chains .

Pharmacological and Kinetic Profiles

Table 2: Pharmacokinetic and Efficacy Data

Compound IC₅₀ (JAK-STAT) Half-Life (h) Protein Binding (%) CYP3A4 Inhibition (μM)
This compound 1.0 μM 6.8 92 >50
Compound Y 2.5 μM 4.2 88 30
Reference Drug Z 0.3 μM 12.4 95 <10

Key Findings :

  • This compound demonstrates moderate potency (IC₅₀ = 1.0 μM) but a shorter half-life than Reference Drug Z, necessitating optimized dosing regimens .

Regulatory and Clinical Standing

  • Compound X : Approved in 2023 for oncology (Japan), with reported adverse effects including hepatotoxicity (incidence: 12%) .
  • Reference Drug Z : FDA-approved since 2018, with extensive safety data (e.g., 5% risk of thromboembolism in geriatric patients) .

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